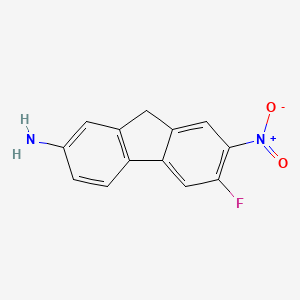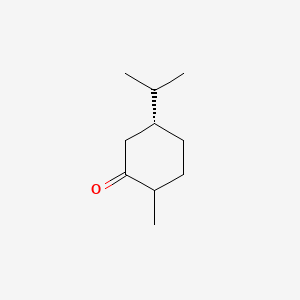
(5R)-5-isopropyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-isopropyl-2-methylcyclohexanone is an organic compound with a cyclohexanone core substituted with an isopropyl group at the 5th position and a methyl group at the 2nd position. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-isopropyl-2-methylcyclohexanone typically involves the enantioselective hydrogenation of a suitable precursor. One common method is the catalytic hydrogenation of 2-methyl-5-isopropylcyclohex-2-enone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, with the chiral catalyst ensuring the formation of the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar catalytic hydrogenation processes, but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-isopropyl-2-methylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but can include various substituted cyclohexanones.
Scientific Research Applications
(5R)-5-isopropyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific enantiomers for efficacy.
Industry: The compound is used in the production of fragrances and flavors, where its chiral properties can influence the scent or taste profile.
Mechanism of Action
The mechanism of action of (5R)-5-isopropyl-2-methylcyclohexanone depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, with its chiral nature playing a crucial role in these interactions. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-isopropyl-5-methylcyclohexanone: This compound is a stereoisomer with different spatial arrangement of substituents.
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with different functional groups but similar structural complexity.
Uniqueness
(5R)-5-isopropyl-2-methylcyclohexanone is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and interactions in biological systems. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8?,9-/m1/s1 |
InChI Key |
GCRTVIUGJCJVDD-YGPZHTELSA-N |
Isomeric SMILES |
CC1CC[C@H](CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


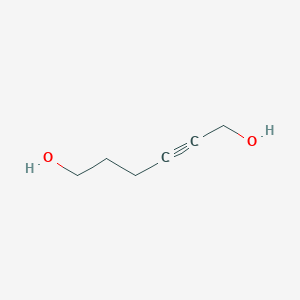
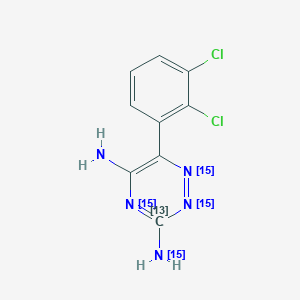
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
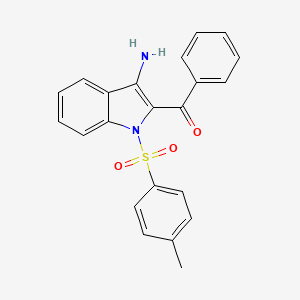


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

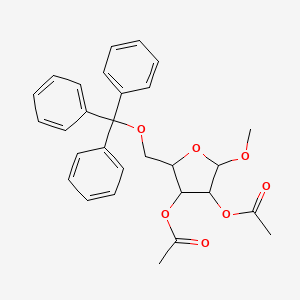
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

